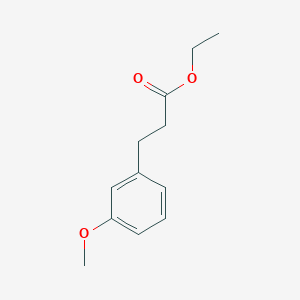

Ethyl 3-(3-methoxyphenyl)propanoate

Description

Significance in Organic Synthesis and Pharmaceutical Chemistry Research

The structure of Ethyl 3-(3-methoxyphenyl)propanoate makes it a versatile reagent in organic synthesis. The ester functional group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with Grignard reagents. The aromatic ring can also be subject to further functionalization. These properties allow for the construction of more complex molecules.

In the realm of pharmaceutical chemistry, related aryl propanoate esters are recognized for their potential applications. For instance, compounds with similar structural motifs are investigated for their roles in drug delivery systems and as intermediates in the synthesis of biologically active molecules. patsnap.comnih.gov The methoxy (B1213986) group on the phenyl ring can influence the compound's solubility and its interactions with biological targets. cymitquimica.com The core structure of arylpropionic acids is found in a number of successful drugs, which drives research into novel derivatives. researchgate.net

Overview of Related Aryl Propanoate Esters in Scientific Inquiry

The scientific interest in this compound is part of a broader exploration of aryl propanoate esters. A variety of these compounds, with different substituents on the aromatic ring, have been synthesized and studied. Examples of such compounds that have been subject to scientific inquiry include:

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate : A related compound that has been characterized and is available for research purposes. nist.govnih.govscbt.com

Ethyl 3-(3-aminophenyl)propanoate : A pharmaceutical intermediate whose synthesis has been optimized. nih.gov

3-Aryl-3-(furan-2-yl)propanoic acid derivatives : These have been synthesized and studied for their antimicrobial activity. mdpi.com

Mycophenolic acid aryl esters : These have been investigated for their antioxidant and antiproliferative properties. nih.govnih.gov

These examples highlight the diverse applications and research interest in the broader class of aryl propanoate esters, providing a context for the specific importance of this compound.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-6,9H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUZROGLCCUHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342769 | |

| Record name | Ethyl 3-(3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-39-4 | |

| Record name | Ethyl 3-methoxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 3 Methoxyphenyl Propanoate and Analogues

Esterification Reactions for Carboxylic Acid Precursors

A primary and straightforward route to Ethyl 3-(3-methoxyphenyl)propanoate is the esterification of its carboxylic acid precursor, 3-(3-methoxyphenyl)propanoic acid. nist.gov This method is widely employed due to its reliability and operational simplicity.

The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid precursor, 3-(3-methoxyphenyl)propanoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst. quora.comredalyc.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. redalyc.org Subsequently, the nucleophilic oxygen atom of ethanol attacks this activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the final ester product.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). numberanalytics.com The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol reactant is typically used, or the water formed during the reaction is removed. quora.com

Several parameters can be adjusted to maximize the yield and purity of this compound during esterification. angolaonline.net Key factors include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netceon.rs

Key Optimization Parameters for Esterification:

| Parameter | Effect on Reaction | Optimized Conditions |

| Temperature | Increasing temperature generally enhances the reaction rate. numberanalytics.comceon.rs However, excessively high temperatures can lead to side reactions like dehydration of the alcohol. ceon.rs | Typically optimal between 50°C and 100°C. numberanalytics.com For similar reactions, increasing temperature from 35°C to 65°C has been shown to significantly boost yield. ceon.rs |

| Catalyst Concentration | Higher catalyst concentration can increase the reaction rate. ceon.rs However, an excess may promote unwanted side reactions. numberanalytics.com | Increasing the molar ratio of catalyst to acid from 0.06/1 to 0.20/1 has been shown to increase the reaction rate. ceon.rs |

| Reactant Molar Ratio | Using an excess of ethanol shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield. quora.comceon.rs | A molar ratio of acid to alcohol of 1:10 has been used effectively. ceon.rs |

| Water Removal | As a reversible reaction, removing water as it forms drives the equilibrium towards the products according to Le Chatelier's Principle. quora.com | Techniques like azeotropic distillation can be employed for this purpose. quora.com |

By carefully controlling these conditions, the formation of byproducts such as anhydrides or the hydrolysis of the ester product can be minimized, leading to higher purity and yield. numberanalytics.com

Advanced Synthetic Routes for Stereoselective Synthesis

For the synthesis of specific, optically active analogues of this compound, more advanced and stereoselective methods are required. These techniques are crucial for producing enantiomerically pure compounds, which are often necessary in pharmaceutical applications.

Recent advancements have led to the development of visible-light-promoted, metal-free reactions for the synthesis of β-amino esters, which are analogues of the target compound. rsc.org This method involves the N-H insertion of α-diazoesters into amines. rsc.org

The reaction is promoted by visible light, often using blue LEDs, and can be catalyzed by an organocatalyst like a chiral phosphoric acid to achieve high enantioselectivity. rsc.orgrsc.org This approach is advantageous as it avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product. The process is initiated by the photolysis of a diazo compound to generate a highly reactive carbene intermediate. researchgate.net This carbene is then captured by an amine to form the desired C-N bond, yielding a β-amino ester. rsc.org This strategy has been successfully applied to a variety of amines, demonstrating its broad utility in creating diverse, value-added amino compounds. rsc.org

Biocatalysis offers a powerful tool for stereoselective synthesis. Ene-reductases from the "Old Yellow Enzyme" (OYE) family are particularly effective in the asymmetric reduction of α,β-unsaturated compounds. nih.gov These flavoproteins can reduce the carbon-carbon double bond of α,β-unsaturated esters with high stereoselectivity, providing access to enantiopure saturated esters. nih.govrsc.org

The reaction mechanism involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NAD(P)H) and a proton from an acidic residue in the enzyme's active site (often a tyrosine) to the C=C bond. nih.gov The substrate is oriented within the enzyme's chiral active site, which dictates the stereochemical outcome of the reduction. rsc.org This method is highly valued for its excellent yields and enantiomeric excesses, operating under mild pH and temperature conditions. nih.gov By selecting different enzyme homologues, it is possible to access either stereoisomer of the final product. nih.gov

Example of Biocatalytic Reduction:

| Enzyme Family | Substrate Type | Product | Key Advantage |

| Old Yellow Enzymes (OYEs) | α,β-Unsaturated Esters | Chiral Saturated Esters | High stereoselectivity, mild reaction conditions, access to both enantiomers. nih.gov |

The synthesis of complex analogues often requires multi-step reaction sequences. researchgate.net Efficient multi-step synthesis relies on strategic planning, often using retrosynthetic analysis to devise a pathway from the target molecule back to simpler starting materials. youtube.com

One common strategy involves the creation of an α,β-unsaturated ester intermediate, which can then be reduced to the saturated ester. For instance, a Horner-Wadsworth-Emmons reaction can be followed by a 1,4-reduction. researchgate.net Copper-catalyzed 1,4-reduction (conjugate reduction) has proven to be an efficient method for this transformation, showing excellent chemoselectivity and tolerance for various functional groups. researchgate.netbeilstein-journals.org

Purification Techniques and Yield Optimization in Synthetic Processes

The successful synthesis of this compound and its analogues is critically dependent on effective purification methodologies and the strategic optimization of reaction yields. The isolation of the target ester in high purity from the crude reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts, necessitates the application of one or more purification techniques. Concurrently, maximizing the yield of the desired product is a central goal in synthetic chemistry, achieved through the careful control of reaction parameters.

Purification Techniques

The choice of purification method is dictated by the physical properties of this compound (a liquid at room temperature) and the nature of the impurities present. The most common techniques employed for the purification of this and related compounds are column chromatography, distillation, and solvent extraction.

Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For the purification of ethyl 3-arylpropanoates, silica (B1680970) gel is a commonly used stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. A less polar solvent system, such as a mixture of petroleum ether and ethyl acetate, is typically used to separate the desired ester from more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

An illustrative example of a column chromatography purification of a crude reaction mixture containing an ethyl arylpropanoate is presented below.

Table 1: Illustrative Data for Column Chromatography Purification

| Fraction No. | Eluent System (Petroleum Ether:Ethyl Acetate) | Compound(s) Eluted | Purity (by TLC) |

| 1-5 | 95:5 | Starting Aryl Halide | - |

| 6-15 | 90:10 | This compound | >98% |

| 16-20 | 80:20 | Polar Impurities/Byproducts | - |

Distillation

Distillation is a purification technique used to separate liquids with different boiling points. For a relatively high-boiling point compound like this compound, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point. This method is particularly useful for removing non-volatile impurities.

Solvent Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. In the synthesis of this compound, an aqueous workup is often employed. This involves washing the organic layer containing the crude product with an aqueous solution, such as sodium bicarbonate, to remove acidic impurities like unreacted carboxylic acid or acidic catalysts. A subsequent wash with brine (saturated aqueous NaCl solution) is used to remove residual water from the organic layer before it is dried and the solvent is evaporated.

Recrystallization

While this compound is a liquid, recrystallization is a powerful purification technique for solid analogues or derivatives. The impure solid is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly. The desired compound will form crystals, while the impurities remain in the mother liquor. The choice of solvent is crucial for effective recrystallization.

Yield Optimization

Optimizing the yield of this compound involves a systematic investigation of various reaction parameters.

Reaction Conditions

In Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester is an equilibrium process. To drive the equilibrium towards the product side and thus increase the yield, several strategies can be employed:

Use of Excess Reagent: Using a large excess of the alcohol (ethanol in this case) can shift the equilibrium to favor the formation of the ester.

Removal of Water: The water produced during the reaction can be removed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.

Catalyst Choice: While strong mineral acids like sulfuric acid are common catalysts, the choice and concentration of the catalyst can impact the yield and the formation of byproducts.

Reaction Time and Temperature

The reaction time and temperature are critical parameters that need to be optimized. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times or high temperatures might promote the formation of degradation products, thus lowering the yield. The progress of the reaction is typically monitored using techniques like TLC or gas chromatography (GC).

A summary of factors influencing yield is provided in the table below.

Table 2: Factors for Yield Optimization in Esterification

| Parameter | Influence on Yield | Optimization Strategy |

| Reactant Ratio | Affects reaction equilibrium. | Use an excess of one reactant (typically the less expensive one, e.g., ethanol). |

| Catalyst | Increases the rate of reaction. | Optimize catalyst type and loading to maximize conversion and minimize side reactions. |

| Temperature | Affects reaction rate and potential for side reactions. | Determine the optimal temperature that provides a reasonable reaction rate without significant byproduct formation. |

| Reaction Time | Determines the extent of conversion. | Monitor the reaction to identify the point of maximum product formation before side reactions become significant. |

Reaction Mechanisms and Chemical Transformations Involving Ethyl 3 3 Methoxyphenyl Propanoate

Influence of Methoxy (B1213986) Substituent on Aromatic Reactivity and Electronic Effects

The methoxy group (-OCH₃) on the phenyl ring of ethyl 3-(3-methoxyphenyl)propanoate profoundly influences the aromatic system's reactivity towards electrophilic substitution. This influence is a combination of two opposing electronic effects: the resonance effect and the inductive effect.

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions. As a result, the methoxy group is a strongly activating and ortho, para-directing group for electrophilic aromatic substitution. rsc.orgdigitellinc.com This heightened electron density makes the ortho and para carbons more nucleophilic and thus more susceptible to attack by electrophiles.

Conversely, the high electronegativity of the oxygen atom leads to an electron-withdrawing inductive effect (-I effect) through the sigma bond. This effect reduces the electron density of the aromatic ring. While the resonance effect is generally stronger and dictates the directing nature of the substituent, the inductive effect still plays a role. rsc.org It slightly deactivates the meta position relative to benzene itself. rsc.org

Therefore, in electrophilic aromatic substitution reactions involving this compound, the incoming electrophile is predominantly directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6), with the meta position (position 5) being less favored.

Table 1: Electronic Effects of the Methoxy Substituent

| Effect | Description | Impact on Aromatic Ring |

| Resonance (+M) | Delocalization of oxygen's lone pair electrons into the phenyl ring. | Increases electron density, especially at ortho and para positions. Strongly activating. |

| Inductive (-I) | Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. | Decreases electron density across the ring, with a slight deactivating effect at the meta position. |

Ester Hydrolysis Mechanisms and Biological Implications

The ethyl ester functional group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-(3-methoxyphenyl)propanoic acid and ethanol (B145695). This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the hydrolysis of the ester is a reversible process. vaia.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol lead to the formation of the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis is an irreversible reaction. vaia.comnih.gov The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the ethoxide leaving group results in the formation of the carboxylic acid, which is then deprotonated by the basic medium to form the carboxylate salt. masterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step is required. vaia.com

Biological Implications: The hydrolysis of compounds structurally similar to this compound has biological significance. For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a related compound, is produced in the gut through the microbial transformation of dietary polyphenols. scbt.com This transformation involves the hydrolysis of ester linkages in the precursor molecules. HMPA has been shown to have beneficial metabolic effects. scbt.com

Catalytic Functionalization Strategies

Modern synthetic chemistry employs various catalytic strategies to functionalize molecules like this compound selectively. These methods offer efficient routes to introduce new functional groups and create more complex molecular architectures.

Cobalt-Mediated Radical Reactions for Selective Group Introduction

Cobalt catalysis has emerged as a powerful tool for C-H bond functionalization, offering a cost-effective and sustainable alternative to precious metal catalysts. rsc.orgrsc.org Cobalt-mediated radical reactions can be utilized for the selective introduction of functional groups. These reactions often proceed through mechanisms involving single-electron transfer (SET), hydrogen atom transfer (HAT), or metalloradical catalysis. nih.gov

While specific examples for the direct cobalt-mediated functionalization of this compound are not extensively documented, the principles can be applied to anisole (B1667542) derivatives. Cobalt catalysts can mediate the coupling of such aromatic compounds with various partners through radical-mediated C-C bond cleavage or C-H activation. digitellinc.comnih.gov This approach holds potential for the selective introduction of alkyl, aryl, or other functional groups onto the aromatic ring or the propanoate side chain.

Asymmetric Transfer Hydrogenation of Ketoester Precursors

Asymmetric transfer hydrogenation (ATH) is a key method for the enantioselective synthesis of chiral alcohols from prochiral ketones. This strategy can be applied to the synthesis of chiral precursors of this compound. For instance, the asymmetric reduction of an α-methoxy-β-ketoester precursor can yield a syn-α-methoxy-β-hydroxyester with high diastereoselectivity and enantioselectivity. masterorganicchemistry.comresearchgate.net

Rhodium(III) complexes have been shown to be effective catalysts for the ATH of α-methoxy-β-ketoesters, proceeding through a dynamic kinetic resolution (DKR) process. masterorganicchemistry.comresearchgate.net This method allows for the synthesis of highly enantioenriched building blocks that can be further transformed into chiral derivatives of this compound.

Table 2: Catalytic Functionalization Approaches

| Strategy | Catalyst Type | Potential Transformation |

| Cobalt-Mediated Radical Reactions | Cobalt complexes | Selective C-H functionalization, introduction of new C-C bonds. |

| Asymmetric Transfer Hydrogenation | Rhodium(III) complexes | Enantioselective reduction of ketoester precursors to chiral hydroxyesters. |

Electrophilic and Nucleophilic Substitution Reactions

The dual functionality of this compound allows it to participate in both electrophilic substitution reactions on the aromatic ring and nucleophilic substitution reactions at the ester carbonyl group.

Electrophilic Substitution Reactions: As discussed in section 3.1, the methoxy group directs electrophilic attack to the ortho and para positions. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically at the 2-, 4-, or 6-position.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com This reaction would likely occur at the positions activated by the methoxy group.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid. This reaction is also directed by the methoxy group.

Nucleophilic Substitution Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ethyl ester group. This leads to nucleophilic acyl substitution, where the ethoxy group (-OCH₂CH₃) acts as the leaving group. masterorganicchemistry.comlibretexts.org Examples of nucleophiles that can react include:

Hydroxide ion: Leading to hydrolysis (saponification) as described in section 3.2.

Alkoxides: Resulting in transesterification, where the ethyl group is exchanged for a different alkyl group.

Ammonia and Amines: Leading to the formation of amides.

Grignard Reagents and Organolithium Compounds: These strong nucleophiles can add to the carbonyl group. In the case of esters, they typically add twice to form a tertiary alcohol after an acidic workup.

The reactivity of the ester towards nucleophilic acyl substitution is influenced by the nature of the nucleophile and the reaction conditions.

Table 3: Common Electrophilic and Nucleophilic Substitution Reactions

| Reaction Type | Reagents | Product Type |

| Electrophilic Aromatic Substitution | ||

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halogenated aromatic ring |

| Nitration | HNO₃/H₂SO₄ | Nitrated aromatic ring |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylated aromatic ring |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Alkylated aromatic ring |

| Nucleophilic Acyl Substitution | ||

| Hydrolysis (basic) | NaOH, H₂O | Carboxylate salt |

| Transesterification | R'OH, acid or base catalyst | Different ester |

| Aminolysis | R'NH₂ | Amide |

Advanced Spectroscopic Characterization and Structural Analysis

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. For Ethyl 3-(3-methoxyphenyl)propanoate, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning proton (¹H) and carbon (¹³C) signals unambiguously.

HSQC and HMBC Techniques for Correlating Proton and Carbon Signals

While specific experimental 2D NMR data for this compound is not widely available in public repositories, the principles of HSQC and HMBC can be applied to its known structure. An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. For instance, the methylene (B1212753) protons of the ethyl group would show a correlation to their corresponding carbon atom.

An HMBC experiment, on the other hand, identifies longer-range couplings (typically 2-3 bonds). This is crucial for piecing together the molecular fragments. For example, the protons of the ethyl group's methylene would show a correlation to the carbonyl carbon of the ester, and the benzylic protons would show correlations to the aromatic carbons, thus confirming the link between the propanoate chain and the phenyl ring.

Resolving Ambiguities in Spectral Assignments

In the ¹H NMR spectrum of this compound, the aromatic protons can present a complex splitting pattern. 2D NMR techniques are invaluable in resolving such ambiguities. By analyzing the HMBC correlations from the methoxy (B1213986) protons, for instance, one can definitively assign the signals of the carbons ortho, meta, and para to this group. Similarly, correlations from the benzylic protons help to precisely locate the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Confirmation

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. The molecular formula of this compound is C₁₂H₁₆O₃. nih.gov The calculated exact mass for the neutral molecule [M] is 208.109944368 Da. nih.gov

Addressing Discrepancies in Observed Versus Calculated Mass

In a typical HRMS experiment, the molecule is ionized, commonly by protonation to form [M+H]⁺. For this compound, the expected monoisotopic mass of the protonated species would be compared against the observed mass. Any discrepancy between the observed and calculated mass is measured in parts per million (ppm) and is expected to be very small (typically < 5 ppm) for a correct assignment. While specific experimental HRMS data showing such a comparison is not publicly available, this high level of accuracy allows for the confident confirmation of the molecular formula and rules out other potential elemental compositions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Modes

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester and methoxy-substituted aromatic functionalities.

While a detailed, peak-assigned experimental spectrum is not available, the expected vibrational modes can be predicted. Key absorptions would include a strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage would also be prominent. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations for both aromatic and aliphatic protons would be observed around 3000 cm⁻¹.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal details about the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present. Currently, there is no publicly available X-ray crystallographic data for this compound.

Investigation of Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by weaker intermolecular forces. These include van der Waals forces and, more specifically, C-H...π interactions. The electron-rich π-system of the methoxy-substituted benzene (B151609) ring can act as an acceptor for hydrogen atoms from the ethyl and propanoate moieties of neighboring molecules.

While no specific experimental data on C-H...N interactions for the title compound are available due to the absence of nitrogen, studies on analogous molecules highlight the importance of such weak interactions in crystal engineering. For instance, in related structures containing nitrogen, C-H...N hydrogen bonds are often observed to play a significant role in the formation of supramolecular assemblies.

Steric and Electronic Factors Influencing Crystallographic Packing

The crystallographic packing of this compound is a result of a complex interplay between steric and electronic factors. The bulkiness of the ethyl and methoxy groups will sterically influence how the molecules can approach each other. The molecule will likely adopt a conformation that minimizes steric hindrance while maximizing attractive intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations would reveal the distribution of electrons within Ethyl 3-(3-methoxyphenyl)propanoate, which is crucial for predicting its reactivity.

Key parameters that would be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential surface would identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Atomic Charges: Calculating the partial charges on each atom would provide further insight into the molecule's polarity and intermolecular interactions.

A hypothetical data table for such calculations is presented below.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: This data is illustrative and not based on published research.)

| Parameter | Calculation Method | Hypothetical Value | Significance |

| HOMO Energy | DFT/B3LYP/6-31G | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | DFT/B3LYP/6-31G | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G | 5.7 eV | Relates to chemical stability |

| Dipole Moment | DFT/B3LYP/6-31G | 2.1 D | Quantifies overall molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. This method allows for the exploration of the molecule's conformational landscape and its interactions with other molecules, such as a biological receptor.

Conformational Analysis: By simulating the molecule's movements, researchers could identify the most stable three-dimensional shapes (conformers) and the energy barriers between them. This is vital as the biological activity of a molecule can be highly dependent on its conformation.

Ligand-Target Interactions: If a biological target were identified, MD simulations could model the binding process of this compound to the target's active site. This would elucidate the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex and determine binding affinity.

In Silico Prediction of Biological Activity and Molecular Targets

In silico methods use computational models to predict the biological effects of a compound. These approaches can screen a molecule against vast databases of biological targets to hypothesize its potential therapeutic uses or toxicities.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models would correlate the structural or physicochemical properties of this compound with its predicted biological activity.

Molecular Docking: This technique would be used to predict the preferred binding orientation of the molecule to a specific protein target, providing a binding score that estimates the strength of the interaction. For a related compound, (E)-3-(3-methoxyphenyl)propenoic acid, toxicity prediction has been performed using online tools which could similarly be applied to its ethyl ester derivative.

Theoretical Characterization of Reaction Pathways and Transition States

Computational methods are invaluable for mapping out the potential chemical reactions a molecule can undergo. For this compound, this could involve studying its synthesis or degradation.

Reaction Mechanism: Theoretical calculations can model the step-by-step process of a chemical reaction, such as the esterification of 3-(3-methoxyphenyl)propanoic acid to form the final product.

Transition State Analysis: By locating the transition state structures and calculating their energies, researchers can determine the activation energy of a reaction. This information is critical for understanding reaction rates and predicting the feasibility of a chemical transformation under different conditions. Studies on similar but more complex reactions have utilized quantum chemical calculations to distinguish between possible reaction mechanisms and identify the most probable pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Methoxy (B1213986) Group Position on Biological Activities and Chemical Reactivity

The position of the methoxy group on the phenyl ring of phenylpropanoate derivatives is a critical determinant of their biological and chemical properties. In ethyl 3-(3-methoxyphenyl)propanoate, the methoxy group is at the meta-position. This specific placement influences the molecule's electron distribution, lipophilicity, and steric profile, which in turn affects its interactions with biological targets.

The meta-positioning of the methoxy group can lead to different biological outcomes compared to its ortho- or para-isomers. Research on related compounds has shown that the position of the methoxy group can significantly affect biological properties. For instance, in a study on 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group had a significant impact on the biological properties of the molecules. The ortho- and meta-positions led to accelerated radioactivity clearance from the liver, while the para-substituted analogue showed the highest uptake in the heart and other non-target organs. This highlights the principle that positional isomerism of the methoxy group can dictate the pharmacokinetic and pharmacodynamic profile of a compound.

From a chemical reactivity standpoint, the meta-methoxy group has a moderate electron-donating effect through resonance and a weak electron-withdrawing inductive effect. This electronic influence can affect the reactivity of the aromatic ring in electrophilic substitution reactions and modulate the acidity of the propanoic acid precursor.

Comparative Analysis with Analogues (e.g., hydroxyl, nitro, dimethoxy derivatives)

A comparative analysis of this compound with its analogues bearing different substituents on the phenyl ring is essential for a comprehensive SAR understanding.

Hydroxyl Derivatives: Replacing the methoxy group with a hydroxyl group, as seen in ethyl 3-(3-hydroxyphenyl)propanoate, would introduce a hydrogen bond donor functionality. This could lead to different binding interactions with biological targets. For example, the hydroxyl group could form hydrogen bonds with amino acid residues in an enzyme's active site, potentially enhancing inhibitory activity. The increased polarity from the hydroxyl group would also alter the compound's solubility and membrane permeability. An analogue, 3-(3-hydroxy-4-methoxyphenyl)propionic acid, is a known compound, suggesting that such variations are synthetically accessible for comparative studies. sigmaaldrich.com

Nitro Derivatives: The introduction of a strong electron-withdrawing nitro group at the 3-position would drastically alter the electronic properties of the phenyl ring compared to the electron-donating methoxy group. This would likely impact the compound's binding affinity and intrinsic activity at a given receptor or enzyme. The nitro group's size and polarity would also influence steric and pharmacokinetic properties.

A study on ethyl p-methoxycinnamate, a structural isomer of the subject compound with a double bond in the propanoate chain, demonstrated that the methoxy and ester functional groups play an important role in its anti-inflammatory activity. fishersci.fi This suggests that these functional groups in this compound are also likely to be key contributors to its biological profile.

| Analogue | Substituent | Potential Impact on Properties |

| Ethyl 3-(3-hydroxyphenyl)propanoate | 3-hydroxyl | Increased polarity, hydrogen bond donor capability |

| Ethyl 3-(3-nitrophenyl)propanoate | 3-nitro | Strong electron-withdrawing, altered electronic profile |

| Ethyl 3-(3,4-dimethoxyphenyl)propanoate | 3,4-dimethoxy | Increased lipophilicity, potential for enhanced binding |

Elucidation of Structural Features Governing Enzyme Inhibition and Receptor Modulation

The structural features of this compound, including the ethyl ester, the three-carbon chain, and the meta-methoxyphenyl group, all contribute to its potential to interact with enzymes and receptors.

Receptor Modulation: For receptor modulation, the molecule's three-dimensional conformation is crucial for binding to the receptor's ligand-binding domain. The flexibility of the propanoate chain allows the molecule to adopt various conformations, one of which may be optimal for receptor binding. The methoxyphenyl group can engage in hydrophobic or aromatic stacking interactions within the receptor pocket. The modulation of steroid receptor-mediated gene expression by various small molecules demonstrates how compounds can influence cellular signaling pathways.

Patents related to similar phenylpropanoate structures suggest potential activity as inhibitors of phosphodiesterase III and IV, as well as tumor necrosis factor-alpha (TNF-α). googleapis.com This indicates that the phenylpropanoate scaffold can be a platform for developing anti-inflammatory agents.

Correlation between Molecular Architecture and Therapeutic Efficacy

The therapeutic efficacy of a compound is a culmination of its pharmacokinetic and pharmacodynamic properties, which are directly linked to its molecular architecture. For this compound, several structural aspects would be key to its potential therapeutic use.

The lipophilicity of the molecule, influenced by the ethyl ester and the methoxy group, will govern its absorption, distribution, metabolism, and excretion (ADME) profile. A balanced lipophilicity is often required for good oral bioavailability and cell membrane permeability. The ester group, being susceptible to hydrolysis, can act as a pro-drug feature, releasing the more polar carboxylic acid in vivo.

Biological Activity and Elucidation of Molecular Mechanisms

Antimicrobial Properties and Associated Mechanisms

Inhibition of Essential Metabolic Enzymes

No research data is currently available to demonstrate or detail the inhibitory effects of Ethyl 3-(3-methoxyphenyl)propanoate on essential metabolic enzymes in microorganisms.

Efficacy Against Bacterial Strains

There are no published studies that have evaluated the efficacy of this compound against any specific bacterial strains.

Anticancer Potential and Cellular Pathways

Cytotoxic Effects on Cancer Cell Lines (e.g., glioblastoma, breast cancer)

There is no available research documenting the cytotoxic or anticancer effects of this compound on any cancer cell lines, including glioblastoma or breast cancer.

Modulation of Signaling Pathways (e.g., STAT3 Pathway)

No studies have directly investigated the effect of this compound on the STAT3 pathway. However, research on other methoxyphenyl-containing compounds has shown modulation of this pathway. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), a selective STAT3 inhibitor, has been shown to inhibit LPS-induced amyloidogenesis and neuroinflammation through the inhibition of STAT3. nih.gov This compound demonstrated a reduction in the DNA binding activity of STAT3 and decreased the levels of phosphorylated STAT3 in the brains of LPS-treated mice. nih.gov These findings in a related, but structurally distinct, compound suggest that the methoxyphenyl moiety might be a pharmacophore to consider for STAT3 inhibition, but this remains to be experimentally verified for this compound.

Selective Cytotoxicity Towards Malignant Cells

There is no available data on the selective cytotoxicity of this compound towards malignant cells. Research on a related compound, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), has indicated potential anti-angiogenic activity, which is a mechanism relevant to cancer therapy. nih.govnih.gov In a study using the chorioallantois membrane of embryonated chicken eggs, 3MPCA was found to decrease the growth of endothelial cells in neovascular capillaries. nih.gov This suggests that related structures may have an impact on processes that support tumor growth, but direct cytotoxic effects on cancer cells by this compound have not been reported.

Anti-inflammatory Effects and Marker Reduction

Direct evidence for the anti-inflammatory effects of this compound is not available in the current scientific literature. However, studies on related compounds suggest potential anti-inflammatory properties. For example, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells. nih.gov MPP was found to reduce the production of nitric oxide (NO) and the mRNA levels of inflammatory genes such as inducible NO synthase (iNOS) and tumor necrosis factor (TNF)-α. nih.gov Furthermore, (E)-3-(3-methoxyphenyl)propenoic acid has been reported to possess anti-inflammatory activity with COX-2 inhibitory abilities stronger than aspirin. nih.gov These findings suggest that compounds with the 3-methoxyphenyl (B12655295) structure may have the potential to modulate inflammatory pathways, but specific studies on this compound are needed to confirm this.

Enzyme Interaction Studies and Binding Affinities

No specific enzyme interaction studies or binding affinity data have been published for this compound. Research on related compounds has shown interactions with certain enzymes. For instance, (E)-3-(3-methoxyphenyl)propenoic acid has been suggested to inhibit FGFR-1 protein as part of its anti-angiogenic activity. nih.gov

Modulation of Specific Biological Receptors (e.g., FFA3, GPR41, GPR43 for related propionates)

There is no information available regarding the modulation of specific biological receptors like FFA3, GPR41, or GPR43 by this compound. These receptors are known to be activated by short-chain fatty acids like propionate. While the subject compound is an ethyl ester of a propanoate derivative, its interaction with these receptors has not been investigated.

Effects on Physiological Functions (e.g., Muscle Strength, Exercise Endurance)

The effects of this compound on physiological functions such as muscle strength and exercise endurance have not been studied. However, research on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has shown positive effects on muscle function. In a study with mice, HMPA administration significantly enhanced absolute and relative grip strength. mdpi.comnih.gov It also led to an increase in Myf5 expression in sedentary mice, suggesting a potential role in promoting muscle development. mdpi.comnih.gov Furthermore, HMPA was found to mitigate dexamethasone-induced muscle atrophy by reducing the expression of Atrogin-1 and MuRF-1 in mouse muscle. nih.gov These findings in a structurally similar compound suggest a potential, though unconfirmed, area for investigation for this compound.

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) |

| (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) |

| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) |

| Aspirin |

| Nitric Oxide (NO) |

| Tumor Necrosis Factor (TNF)-α |

| Atrogin-1 |

| MuRF-1 |

This compound is an organic chemical compound identified by the CAS number 7116-39-4. nih.gov Structurally, it is the ethyl ester of 3-(3-methoxyphenyl)propanoic acid. While scientific research has provided extensive data on its chemical and physical properties, direct studies into its specific biological activities remain limited. This article synthesizes the available information, focusing on the biological activities of structurally analogous compounds to infer potential, though unconfirmed, areas of interest for this compound.

Direct and comprehensive studies on the biological activity and molecular mechanisms of this compound are not extensively documented in publicly available scientific literature. However, the examination of related compounds that share its core structural features provides a basis for potential biological relevance.

Modulation of Signaling Pathways (e.g., STAT3 Pathway)

There is currently no research that has specifically investigated the influence of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Nevertheless, studies on other compounds containing a methoxyphenyl group have demonstrated an ability to modulate this critical signaling pathway.

For example, a compound known as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), which acts as a selective STAT3 inhibitor, has been found to suppress neuroinflammation and amyloidogenesis induced by lipopolysaccharide (LPS) through the inhibition of STAT3. nih.gov In preclinical models, MMPP treatment led to a decrease in the DNA binding activity of STAT3 and reduced levels of its phosphorylated, active form in the brain. nih.gov While MMPP is structurally distinct from this compound, these findings suggest that the methoxyphenyl pharmacophore may be relevant for STAT3 inhibition, a hypothesis that awaits experimental validation for the ethyl ester.

Selective Cytotoxicity Towards Malignant Cells

The potential for this compound to exhibit selective cytotoxicity against cancerous cells has not been reported in the scientific literature. However, research into the related compound, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), has revealed anti-angiogenic properties, a mechanism of action that is highly relevant in the context of cancer therapy. nih.govnih.gov

A study utilizing the chorioallantois membrane of embryonated chicken eggs as a model for angiogenesis demonstrated that 3MPCA could inhibit the proliferation of endothelial cells within newly forming blood capillaries. nih.gov This suggests that compounds with a similar structure may interfere with the processes that facilitate tumor growth and progression. Direct cytotoxic effects of this compound on malignant cells remain an open area for investigation.

Anti-inflammatory Effects and Marker Reduction

Direct evidence for any anti-inflammatory properties of this compound is not available. However, the anti-inflammatory potential of structurally related compounds has been documented. For instance, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) has been shown to attenuate inflammatory responses in macrophage-like cells stimulated with lipopolysaccharide (LPS). nih.gov

In these cellular models, MPP treatment resulted in a reduction in the production of nitric oxide (NO) and decreased the messenger RNA (mRNA) levels of key inflammatory genes, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, (E)-3-(3-methoxyphenyl)propenoic acid has been noted for its anti-inflammatory activity, reportedly exhibiting a stronger inhibitory effect on cyclooxygenase-2 (COX-2) than aspirin. nih.gov These findings suggest that the 3-methoxyphenyl structural motif may be a valuable scaffold for the development of anti-inflammatory agents, though specific studies are required to confirm such activity for this compound.

Enzyme Interaction Studies and Binding Affinities

There are no published studies detailing specific enzyme interactions or binding affinities for this compound. Research on analogous compounds has provided some insights into potential enzymatic targets. For example, the anti-angiogenic effects of (E)-3-(3-methoxyphenyl)propenoic acid are thought to be mediated, at least in part, through the inhibition of the Fibroblast Growth Factor Receptor 1 (FGFR-1) protein. nih.gov

Modulation of Specific Biological Receptors (e.g., FFA3, GPR41, GPR43 for related propionates)

The interaction of this compound with specific biological receptors such as Free Fatty Acid Receptor 3 (FFA3), G protein-coupled receptor 41 (GPR41), or G protein-coupled receptor 43 (GPR43) has not been investigated. These receptors are recognized as targets for short-chain fatty acids, including propionate. Although the compound is an ethyl ester of a propanoate derivative, its potential to modulate these receptors remains unknown.

Effects on Physiological Functions (e.g., Muscle Strength, Exercise Endurance)

The physiological effects of this compound on functions such as muscle strength and exercise endurance have not been explored. However, studies on the related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) have demonstrated positive effects on muscle physiology.

In animal studies, the administration of HMPA resulted in a significant improvement in both absolute and relative grip strength. mdpi.comnih.gov Furthermore, HMPA treatment was associated with an increase in the expression of Myf5, a key myogenic regulatory factor, in sedentary mice, suggesting a potential role in promoting muscle development. mdpi.comnih.gov Additionally, HMPA has been shown to counteract muscle atrophy induced by dexamethasone (B1670325) by downregulating the expression of the muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF-1. nih.gov These findings in a structurally similar molecule highlight a potential, yet unconfirmed, avenue of research for this compound.

Derivatization Strategies and Synthesis of Advanced Analogues

Targeted Derivatization for Pharmacological Enhancement

Targeted derivatization of the Ethyl 3-(3-methoxyphenyl)propanoate structure is a key strategy for enhancing its pharmacological activity. Modifications are often aimed at improving binding affinity to biological targets, altering metabolic stability, or introducing new biological functions.

One common approach involves modifications to the propanoate side chain and the phenyl ring. For instance, the introduction of a double bond to form an (E)-3-(3-methoxyphenyl)propenoic acid derivative has been explored for its anti-angiogenic potential. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and its inhibition is a key strategy in cancer therapy. nih.gov The synthesis of this propenoic acid derivative is achieved through a Knoevenagel condensation reaction using microwave irradiation, resulting in a good yield of 89%. nih.gov

Further derivatization can include the introduction of various functional groups onto the phenyl ring and the propanoate chain. Examples include the addition of hydroxyl and amino groups, which can significantly alter the molecule's polarity and ability to form hydrogen bonds, often leading to improved biological activity. For example, derivatives such as Ethyl 3-(2-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate cymitquimica.com and Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate sigmaaldrich.com have been synthesized. The addition of an amino group, in particular, can introduce basic properties to the molecule, which can be crucial for interactions with acidic residues in biological targets.

The following table summarizes key derivatizations and their intended pharmacological relevance.

| Parent Compound | Derivative | Synthetic Strategy | Intended Pharmacological Enhancement | Reference |

| 3-methoxybenzaldehyde & Malonic acid | (E)-3-(3-methoxyphenyl)propenoic acid | Knoevenagel condensation | Anti-angiogenesis | nih.gov |

| Not Specified | Ethyl 3-(2-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | Not Specified | Introduction of hydrogen bonding and protecting groups for further synthesis | cymitquimica.com |

| Not Specified | Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate | Not Specified | Introduction of a basic moiety for altered target interaction | sigmaaldrich.com |

Synthesis of Chiral Derivatives for Enantioselective Biological Studies

Many biological molecules, such as enzymes and receptors, are chiral. Consequently, the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The synthesis of chiral derivatives of molecules like this compound is therefore crucial for enantioselective biological studies. This allows researchers to identify the more potent or safer enantiomer for further development.

A key strategy for synthesizing chiral molecules is asymmetric catalysis. For example, a patented method describes the preparation of chiral multiple-substituted tetrahydropyran (B127337) derivatives using an asymmetric organocatalytic reaction sequence. google.com This process utilizes a racemic mixture of nitroallylic alcohols and reacts them in the presence of a chiral organic catalyst. google.com The reaction is terminated when approximately 50% of the racemic starting material is consumed, allowing for the isolation of the highly enantioenriched (S)-nitroallylic alcohol. google.com This enantioenriched compound can then serve as a chiral precursor for more complex molecules, such as inhibitors of HIV-I protease for AIDS treatment. google.com

This approach highlights the importance of kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for their separation. The table below outlines the components of such an asymmetric reaction.

| Reaction Component | Purpose | Example from Chiral Synthesis | Reference |

| Racemic Starting Material | The mixture of enantiomers to be separated. | rac-nitroallylic alcohol (rac-124) | google.com |

| Chiral Organic Catalyst | To selectively catalyze the reaction of one enantiomer over the other. | Organic catalyst 46 | google.com |

| Acidic Additive | To promote the reaction. | Benzoic acid, Acetic acid, Propanoic acid | google.com |

| Solvent | To provide the reaction medium. | Toluene | google.com |

Incorporation into Complex Molecular Scaffolds for Drug Discovery

This compound and its derivatives serve as valuable building blocks, or synthons, for the construction of more complex molecular scaffolds in drug discovery. By incorporating this core structure into larger molecules, chemists can explore new chemical space and develop compounds with novel mechanisms of action.

The functionalized derivatives discussed previously are ideal starting points for this purpose. For instance, an amino derivative can be incorporated into peptide chains, while a carboxylic acid derivative can be used in the synthesis of amides and esters. The synthesis of chiral tetrahydropyran derivatives from related precursors is a prime example of how a simpler molecule can be used to construct a complex, biologically relevant scaffold like a sugar analogue. google.com L-idose, a component of which can be derived from such methods, is a component of dermatan sulfate (B86663) and has significant economic value. google.com

Furthermore, derivatives of structurally related trans-cinnamic acid have been shown to possess a wide range of biological activities, including antimalarial, antimicrobial, antioxidant, and α-glucosidase inhibitory effects. researchgate.net This suggests that the core phenylpropanoate scaffold is a privileged structure that can be elaborated upon to target a variety of diseases. The ability to generate diverse libraries of compounds based on this scaffold is a powerful tool in the search for new medicines.

Advanced Analytical Methodologies in Research and Development

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of Impurities

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the pharmaceutical industry for assessing the purity of drug substances and for the isolation of impurities. waters.comunr.edu.ar For Ethyl 3-(3-methoxyphenyl)propanoate, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com This technique separates compounds based on their polarity.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is a polar solvent mixture. A common mobile phase for analyzing compounds like this compound consists of acetonitrile, water, and an acidifier such as phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.com The separation allows for the quantification of the main compound against any potential process-related impurities or degradation products.

For the isolation of these impurities for structural elucidation, preparative HPLC is utilized. This method is a scaled-up version of the analytical technique, designed to handle larger quantities of material. The process involves injecting the mixture onto the preparative column and collecting the fractions as they elute. The fraction containing the targeted impurity is then collected, and the solvent is evaporated to yield a purified sample. This isolated material is essential for definitive structural identification using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, and for use as a reference standard in future analytical work. waters.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Application | Purity assessment, Impurity isolation, Pharmacokinetic analysis | sielc.com |

| Detection | UV, Mass Spectrometry (MS) |

Gas Chromatography-Flame Ionization Detection/Mass Spectrometry (GC-FID/MS) for Complex Mixture Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds that are thermally stable, such as this compound. When coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides both quantitative and qualitative information about the components of a complex mixture.

Gas Chromatography-Flame Ionization Detection (GC-FID) is primarily used for quantification. As components elute from the GC column, they are burned in a hydrogen-air flame. This process produces ions, generating an electrical signal that is proportional to the mass of the analyte. This allows for precise determination of the relative concentrations of this compound and other volatile substances in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the definitive identification of compounds. After separation via the GC column, molecules enter the mass spectrometer where they are ionized and fragmented. The resulting mass spectrum displays the mass-to-charge ratio of these fragments, creating a unique chemical "fingerprint." This spectrum can be compared against spectral libraries, such as the one maintained by the NIST, to confirm the identity of this compound and characterize unknown impurities. nih.gov

| Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | C12H16O3 | nih.gov |

| Molecular Weight | 208.25 g/mol | nih.gov |

| CAS Number | 7116-39-4 | nih.gov |

| InChIKey | JKUZROGLCCUHCK-UHFFFAOYSA-N | nih.gov |

Methods for Pharmacokinetic Analysis in Preclinical Research

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. In preclinical research, these studies are often performed in animal models like Sprague-Dawley rats to understand how a potential drug behaves in the body. nih.govbohrium.com

While specific pharmacokinetic data for this compound is not extensively published, the analytical methods can be inferred from studies on structurally similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a known metabolite of dietary polyphenols. nih.govbohrium.comelsevierpure.com The analytical method of choice for such studies is Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing high-resolution instruments like Time-of-Flight (TOF) mass spectrometers. bohrium.com

| Analyte | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Reference |

|---|---|---|---|

| HMPA (parent) | 2.6 ± 0.4 nmol/mL | 15 min | nih.govbohrium.com |

| Sulfated HMPA (metabolite) | 3.6 ± 0.9 nmol/mL | 15 min | nih.govbohrium.com |

| Glucuronidated HMPA (metabolite) | 0.55 ± 0.09 nmol/mL | 15 min | nih.govbohrium.com |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The structural framework of ethyl 3-(3-methoxyphenyl)propanoate, which features a substituted phenyl ring and a propanoate chain, suggests a potential for diverse biological activities. Future research is poised to uncover these activities and translate them into therapeutic applications. The biosynthesis of similar compounds, such as ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate, originates from dietary polyphenols through microbial biotransformation in the gastrointestinal tract. evitachem.com Hydroxycinnamic acid derivatives, like ferulic acid, serve as precursors that undergo microbial reduction and esterification. evitachem.com This connection to gut microbiota and food-derived metabolites hints at potential roles in metabolic health and disease modulation.

Future investigations could focus on its potential as an anti-inflammatory agent. Related compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), have been shown to inhibit the STAT3 pathway, which is implicated in neuroinflammation and amyloidogenesis associated with conditions like Alzheimer's disease. nih.gov Given the structural similarities, exploring the effect of this compound on similar inflammatory pathways is a promising avenue.

Moreover, its role as a precursor or metabolite in various biological pathways warrants deeper investigation. The compound is related to ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, also known as α,β-dihydroferulic acid, ethyl ester, which is a derivative of a common dietary phenolic acid. nist.govnih.gov Research into its absorption, distribution, metabolism, and excretion (ADME) profile will be crucial in determining its bioavailability and potential systemic effects.

| Potential Research Area | Rationale |

| Anti-inflammatory Activity | Structural similarity to known anti-inflammatory compounds like MMPP that inhibit the STAT3 pathway. nih.gov |

| Neuromodulatory Effects | Potential to cross the blood-brain barrier and influence neuroinflammatory processes. nih.gov |

| Metabolic Regulation | Connection to microbial biotransformation of dietary polyphenols suggests a role in gut health and metabolism. evitachem.com |

| Antioxidant Properties | The methoxyphenyl group may confer antioxidant capabilities, which could be explored for cytoprotective applications. |

Development of Novel Synthetic Routes with Green Chemistry Principles

The synthesis of esters like this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact. patsnap.com Traditional esterification methods often rely on harsh conditions and hazardous reagents. patsnap.com Future research will likely focus on developing more sustainable and efficient synthetic protocols.

One promising approach is the use of biocatalysis. Enzymes, particularly lipases, can catalyze esterification reactions under mild conditions, often with high selectivity and reduced waste generation. patsnap.com For instance, the enzymatic synthesis of ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate, a structurally related compound, has been achieved with high yield and enantiomeric excess using Old Yellow Enzymes (OYEs) and glucose dehydrogenase for cofactor regeneration. researchgate.net This highlights the potential of using engineered enzymes for the synthesis of this compound.

Another avenue is the exploration of heterogeneous catalysts, such as metal oxides and zeolites, which can be easily separated from the reaction mixture and reused, improving the atom economy of the process. patsnap.com The development of continuous flow processes using microreactors is also a key area of interest, as it can enhance reaction efficiency, improve safety, and allow for easier scale-up. patsnap.com

| Green Synthesis Approach | Advantages |

| Biocatalysis (e.g., Lipases, OYEs) | Mild reaction conditions, high selectivity, reduced byproducts, use of renewable resources. patsnap.comresearchgate.net |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, improved atom economy. patsnap.com |

| Continuous Flow Chemistry | Enhanced efficiency, better process control, improved safety, easier scalability. patsnap.com |

| Use of Greener Solvents | Reduction or elimination of volatile organic compounds (VOCs), potential for use of ionic liquids or supercritical fluids. patsnap.com |

Application in Materials Science and Biomedical Engineering

The unique chemical structure of this compound lends itself to potential applications in materials science and biomedical engineering, although this remains a largely unexplored area. The aromatic ring and the ester group can be functionalized to create novel polymers and biomaterials.

In materials science, it could serve as a monomer or a building block for the synthesis of specialty polymers with tailored properties. The methoxy (B1213986) group and the ester linkage could influence properties such as thermal stability, biodegradability, and solubility. Its aromatic nature might also be exploited in the development of organic electronic materials.

In biomedical engineering, the compound could be incorporated into drug delivery systems. For example, it could be used to synthesize biodegradable polymers for creating nanoparticles or microparticles for controlled release of therapeutic agents. Its potential biological activities could also be leveraged by grafting it onto the surface of biomedical implants to improve biocompatibility or confer antimicrobial properties.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational methods are becoming indispensable in modern chemistry for predicting molecular properties and guiding experimental work. nih.gov For this compound, computational studies can accelerate the discovery of new applications and the optimization of its properties.

Molecular dynamics simulations can provide insights into the interactions of the compound with biological targets, such as enzymes or receptors, helping to elucidate its mechanism of action. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to accurately predict binding energies and reaction mechanisms, which is crucial for designing more potent analogs. nih.gov

Structure-activity relationship (SAR) studies, guided by computational screening of virtual libraries of derivatives, can identify key structural features responsible for a desired biological activity. nih.gov This rational design approach can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov Cheminformatics and machine learning algorithms can be used to mine large datasets to identify patterns and predict the properties of novel derivatives of this compound. nih.gov

| Computational Technique | Application for this compound |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying conformational changes and interactions with biological systems over time. nih.gov |

| Quantum Mechanics (QM/MM) | Calculating accurate binding energies and reaction pathways. nih.gov |

| Structure-Activity Relationship (SAR) | Identifying key structural features for desired biological effects. nih.gov |

| Cheminformatics & Machine Learning | Predicting properties and screening virtual libraries of derivatives. nih.gov |

Integration into Multi-component Systems for Enhanced Functionality

The integration of this compound into multi-component systems offers a promising strategy for creating materials and formulations with enhanced or synergistic functionalities. This could involve combining it with other active molecules, polymers, or nanoparticles.

In the pharmaceutical field, it could be co-formulated with other drugs to create combination therapies. For instance, if it is found to have anti-inflammatory properties, it could be combined with an antimicrobial agent in a topical formulation for treating skin infections.

In materials science, it could be used as a plasticizer or a functional additive in polymer blends to modify their mechanical or thermal properties. Its incorporation into composite materials could also impart new functionalities, such as improved biodegradability or specific release profiles for encapsulated substances. The development of self-assembled systems, such as micelles or vesicles, incorporating this compound could lead to novel drug delivery vehicles or advanced materials for various applications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(3-methoxyphenyl)propanoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound can be achieved via esterification of 3-(3-methoxyphenyl)propionic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Optimization involves:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Toluene or dichloromethane improves miscibility and reflux efficiency.

- Catalyst loading : 1–3% H₂SO₄ minimizes decomposition of the methoxy group.

- Work-up : Neutralization with NaHCO₃ and purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate 4:1).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.75 ppm), ester carbonyl (C=O, δ ~170–175 ppm), and aromatic protons (δ 6.7–7.3 ppm). Coupling patterns distinguish substitution on the phenyl ring.

- GC-FID/MS : Confirm molecular ion [M+] at m/z 222 and fragmentation patterns (e.g., loss of ethoxy group, m/z 177).

- HSQC NMR : Resolve overlapping signals in complex mixtures (e.g., lignin depolymerization products) .

- FT-IR : Ester C=O stretch (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

Example HSQC Cross-Signals:

| Group | ¹H (ppm) | ¹³C (ppm) |

|---|---|---|

| Methoxy (-OCH₃) | 3.75 | 55.2 |

| Aromatic C-H | 6.8–7.1 | 110–130 |

Advanced Research Questions

Q. How do heterogeneous metal catalysts influence the stabilization and yield of this compound during lignin depolymerization?

Methodological Answer: In lignin solvolysis, catalysts like Ru/C or Pd/Al₂O₃ enhance reductive stabilization of intermediates:

- Mechanism : Catalytic hydrogenation suppresses repolymerization by reducing reactive α,β-unsaturated carbonyls.

- Yield Optimization :

- Temperature : 200–250°C in ethanol/water (1:1) maximizes monomer yield.

- Catalyst Loading : 5 wt% Ru/C achieves ~22% yield of this compound .

- Contradictions : Higher catalyst loadings (>10 wt%) may promote over-reduction (e.g., methoxy group cleavage).

Catalyst Performance Comparison:

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Ru/C (5 wt%) | 220 | 22 | 85 |

| Pd/Al₂O₃ | 220 | 18 | 72 |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:

- Electrophilicity : The ester carbonyl carbon has a partial positive charge (+0.45 e), making it susceptible to nucleophiles.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) lower activation energy by stabilizing transition states.

- Substituent Effects : The 3-methoxy group donates electron density via resonance, reducing electrophilicity compared to para-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products